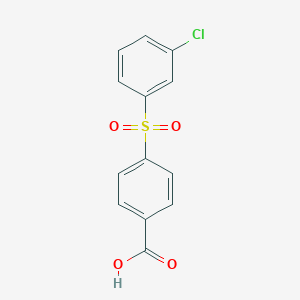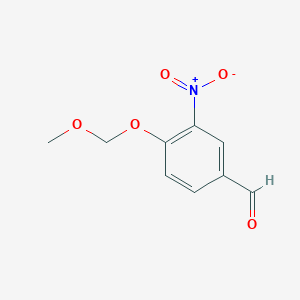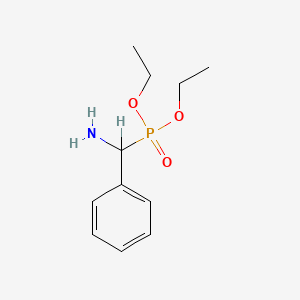
3-Lithiopropyl 1-ethoxyethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Lithiopropyl 1-ethoxyethyl ether: is an organolithium compound with the molecular formula C7H15LiO2 and a molecular weight of 138.1338 g/mol . It is commonly used in organic synthesis as a strong base and nucleophile, facilitating various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Lithiopropyl 1-ethoxyethyl ether typically involves the reaction of 1-bromo-3-(1-ethoxyethoxy)propane with lithium metal in anhydrous conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is produced in cGMP (current Good Manufacturing Practice) facilities to meet quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Lithiopropyl 1-ethoxyethyl ether undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: Adds to carbonyl compounds to form alcohols.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Temperature: Typically low temperatures (-78°C to 0°C) to control reactivity.
Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.
Major Products:
Alcohols: Formed from addition to carbonyl compounds.
Alkylated Products: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon and carbon-heteroatom bonds.
Polymer Chemistry: Acts as an initiator in anionic polymerization.
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
Mechanism: 3-Lithiopropyl 1-ethoxyethyl ether acts as a nucleophile and base in chemical reactions. It donates electrons to electrophiles, forming new bonds. The lithium ion stabilizes the negative charge on the carbon atom, enhancing its reactivity.
Molecular Targets and Pathways:
Carbonyl Compounds: Adds to carbonyl groups to form alcohols.
Electrophiles: Reacts with various electrophiles to form new compounds.
Comparación Con Compuestos Similares
n-Butyllithium: Another organolithium compound used as a strong base and nucleophile.
Methyllithium: Similar reactivity but with different steric and electronic properties.
Uniqueness: 3-Lithiopropyl 1-ethoxyethyl ether is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ethoxyethoxy group offers additional stability and solubility compared to other organolithium compounds.
Propiedades
Número CAS |
163977-94-4 |
|---|---|
Fórmula molecular |
C7H15LiO2 |
Peso molecular |
138.2 g/mol |
Nombre IUPAC |
lithium;1-(1-ethoxyethoxy)propane |
InChI |
InChI=1S/C7H15O2.Li/c1-4-6-9-7(3)8-5-2;/h7H,1,4-6H2,2-3H3;/q-1;+1 |
Clave InChI |
YBOJGJXSYDWZBR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCOC(C)OCC[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(2,2-Diethoxy-ethoxy)-phenyl]-methanol](/img/structure/B8629579.png)



![1-[(4-Methoxyphenyl)sulfonyl]-D-proline](/img/structure/B8629617.png)





